N-mesityl-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
The N-mesityl group is often used in N-heterocyclic carbene (NHC) catalyzed reactions . These reactions include annulations, oxidations, and redox reactions .
Synthesis Analysis
The N-mesityl group is known to accelerate the formation of the Breslow intermediate by rendering the initial addition of the NHC to the aldehyde irreversible . This effect has been determined through careful competition studies, catalyst analogue synthesis, and mechanistic investigations .Molecular Structure Analysis
The N-mesityl group is often used in reactions of α,β-unsaturated aldehydes . It’s also noted that all reactions of α,β-unsaturated aldehydes proceed more effectively with ortho,ortho′ disubstituted aromatic groups on the azolium ring .Chemical Reactions Analysis
The N-mesityl group is known to enhance the rates of reaction and lead to different outcomes from otherwise identical substrates and conditions . A striking example of its activity is the redox esterification of cinnamaldehyde with methanol to give methyl cinnamate .Mechanism of Action
Future Directions
The N-mesityl group has been widely adopted for NHC-catalyzed redox reactions, oxidations, and annulations . Despite this repeated observation by multiple groups, no explanation for the marked superiority of N-mesityl substituted carbenes in NHC-catalyzed reactions of α,β-unsaturated aldehydes has appeared . Therefore, future research could focus on understanding this superiority and exploring its potential applications.
properties
IUPAC Name |
2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-13-6-5-7-17(10-13)20-21-22(30-26-20)23(29)27(12-24-21)11-18(28)25-19-15(3)8-14(2)9-16(19)4/h5-10,12H,11H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHUDZFACGTXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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